molecular formula C18H14BrN3OS B2733398 4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-69-6

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2733398
CAS No.: 361168-69-6
M. Wt: 400.29
InChI Key: WTFVBKDDAJPEJN-UHFFFAOYSA-N
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Description

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a 4-bromobenzamide moiety at position 2. Its molecular structure combines a bicyclic thienopyrazole system with aromatic and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFVBKDDAJPEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the thieno[3,4-c]pyrazole ring system. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, which exhibit variations in substituents and biological/physical properties. Below is a detailed comparison with key analogs:

Physicochemical Properties
Property Target Compound Compound 16 Compound 17
Melting Point (°C) Not reported 200–201 129–130
IR Bands (cm⁻¹) Not reported 1653 (C=O), 3433 (NH) 1670 (C=O), 3385 (NH)
1H-NMR Shifts (δ) Not reported δ 1.09 (CH3), 7.44–8.07 (ArH) δ 1.16 (CH3), 7.56–8.10 (ArH)

Key Observations :

  • Sulfonamide-containing analogs (e.g., Compound 16) exhibit higher melting points, likely due to stronger hydrogen-bonding networks involving SO₂ and NH groups .
  • Chlorine substitution (Compound 17) reduces melting points compared to bromine, reflecting weaker intermolecular interactions.

Structural and Crystallographic Insights

  • Crystallography: Tools like SHELX () and ORTEP () are critical for resolving thienopyrazole derivatives’ anisotropic displacement parameters and hydrogen-bonding patterns.
  • Hydrogen Bonding : The absence of sulfonamide groups in the target compound may result in less extensive hydrogen-bonding networks compared to Compounds 16–18, affecting crystal packing and solubility .

Biological Activity

4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a brominated benzamide moiety fused with a thieno[3,4-c]pyrazole ring system. The molecular formula is C20H18BrN3O3SC_{20}H_{18}BrN_{3}O_{3}S with a molecular weight of 460.3 g/mol. The IUPAC name is 4-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.

PropertyValue
Molecular FormulaC20H18BrN3O3S
Molecular Weight460.3 g/mol
IUPAC Name4-bromo-N-[...]
InChI KeyJFHCWCBPQDFZDE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as bromobenzoyl chloride and thieno[3,4-c]pyrazole derivatives. Common solvents include dichloromethane and tetrahydrofuran, often with catalysts like triethylamine to facilitate the reaction .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives possess activity against estrogen receptor-positive breast cancer cells (MCF7), suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria as well as fungal species. Preliminary studies indicate promising results in inhibiting bacterial growth, attributed to the thiazole nucleus common in related compounds which disrupts bacterial lipid biosynthesis .

Anti-inflammatory Effects

Compounds within this class have also shown anti-inflammatory activity by modulating inflammatory pathways. For example, they may inhibit nitric oxide production and other pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions may lead to the modulation of processes like inflammation and apoptosis .

Case Studies

  • Anticancer Screening : In a study evaluating various pyrazole derivatives for anticancer activity against MCF7 cells, it was found that certain compounds exhibited IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Evaluation : A series of synthesized pyrazole derivatives were tested for antimicrobial efficacy using the turbidimetric method. The results indicated that several compounds showed significant inhibition against a range of bacterial strains .

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